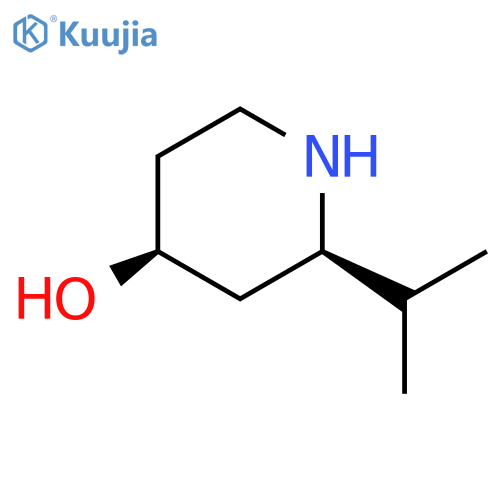Cas no 1932519-74-8 ((2R, 4S)-2-Isopropyl-piperidin-4-ol)
(2R, 4S)-2-イソプロピル-ピペリジン-4-オールは、キラルなピペリジン誘導体であり、立体特異的な合成中間体として重要な化合物です。この化合物は、2位のイソプロピル基と4位のヒドロキシル基が特定の立体配置((2R, 4S))を有しており、医薬品や農薬の開発における不斉合成において高い有用性を示します。特に、生理活性化合物の構築や触媒設計において、立体選択的反応を可能にする点が特徴です。高い純度と安定性を備えており、複雑な分子骨格の導入に適しています。

1932519-74-8 structure
商品名:(2R, 4S)-2-Isopropyl-piperidin-4-ol
CAS番号:1932519-74-8
MF:C8H17NO
メガワット:143.226682424545
CID:5806540
(2R, 4S)-2-Isopropyl-piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- (2R, 4S)-2-Isopropyl-piperidin-4-ol
- 4-Piperidinol, 2-(1-methylethyl)-, (2R,4S)-
-
- インチ: 1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m0/s1
- InChIKey: BOGONQZBEUCYFM-JGVFFNPUSA-N
- ほほえんだ: N1CC[C@H](O)C[C@@H]1C(C)C
じっけんとくせい
- 密度みつど: 0.944±0.06 g/cm3(Predicted)
- ふってん: 223.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.93±0.40(Predicted)
(2R, 4S)-2-Isopropyl-piperidin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1292283-500mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 500mg |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1292283-5g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 5g |
$7705 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1292283-250mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 250mg |
$665 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1292283-50mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 50mg |
$285 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1292283-5g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 5g |
$7705 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1292283-5g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 5g |
$7705 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1292283-1g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 1g |
$2105 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1292283-500mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 500mg |
$1115 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1292283-50mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 50mg |
$285 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1292283-1g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 1g |
$2105 | 2024-07-28 |
(2R, 4S)-2-Isopropyl-piperidin-4-ol 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
1932519-74-8 ((2R, 4S)-2-Isopropyl-piperidin-4-ol) 関連製品
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬